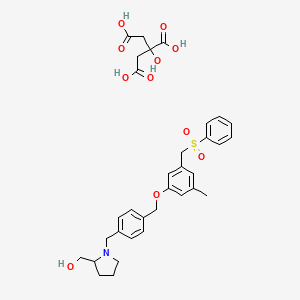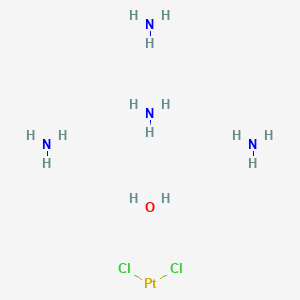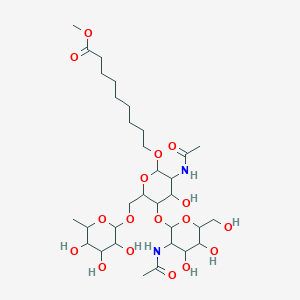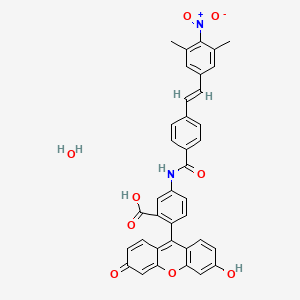
Fluconazole (mesylate)
准备方法
合成路线和反应条件: UK 49858 甲磺酸盐的合成涉及三唑环的形成以及随后的甲磺酸化。关键步骤包括:
三唑环的形成: 这通常通过涉及适当前体的环化反应来实现。
工业生产方法: UK 49858 甲磺酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
间歇操作: 使用大型反应器进行环化和甲磺酸化反应。
化学反应分析
反应类型: UK 49858 甲磺酸盐会发生多种类型的化学反应,包括:
氧化: 三唑环可以在特定条件下被氧化。
还原: 还原反应可以修饰三唑环或其他官能团。
取代: 三唑环或分子其他部分可以发生各种取代反应.
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化剂或亲核试剂.
主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致羟基化衍生物的形成,而取代反应可以引入各种官能团 .
科学研究应用
UK 49858 甲磺酸盐具有广泛的科学研究应用,包括:
化学: 在三唑化学和抗真菌剂的研究中用作模型化合物。
生物学: 研究其对真菌细胞生物学和耐药机制的影响。
医学: 广泛研究其治疗真菌感染(包括由念珠菌和隐球菌属引起的感染)的疗效.
工业: 用于开发抗真菌涂层和材料.
作用机制
UK 49858 甲磺酸盐通过抑制酶羊毛甾醇 14-α-脱甲基酶发挥其抗真菌作用。这种酶对于真菌细胞膜的重要组成部分麦角甾醇的合成至关重要。 通过抑制这种酶,UK 49858 甲磺酸盐破坏了真菌细胞膜的完整性,导致细胞死亡 .
类似化合物:
酮康唑: 另一种三唑类抗真菌药,具有类似的作用机制,但药代动力学特性不同。
咪康唑: 一种广谱抗真菌药,化学结构不同,但应用类似。
独特性: UK 49858 甲磺酸盐在高口服生物利用度和对念珠菌属的特定活性方面独树一帜。 它还因其与其他抗真菌剂相比的毒性相对较低而闻名 .
相似化合物的比较
Ketoconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Miconazole: A broad-spectrum antifungal with a different chemical structure but similar applications.
Itraconazole: A triazole antifungal with a broader spectrum of activity compared to UK 49858 mesylate
Uniqueness: UK 49858 mesylate is unique in its high oral bioavailability and specific activity against Candida species. It is also known for its relatively low toxicity compared to other antifungal agents .
属性
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O.CH4O3S/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;1-5(2,3)4/h1-3,6-9,22H,4-5H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJUZHMCPBPNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159532-41-9 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159532-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1139230.png)

![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)







